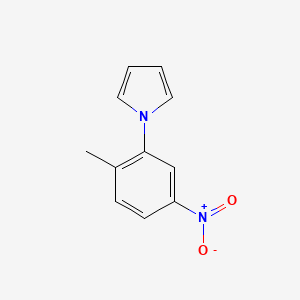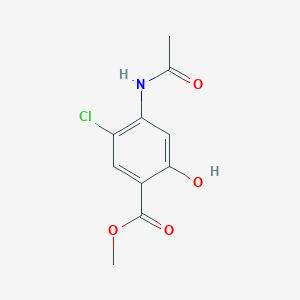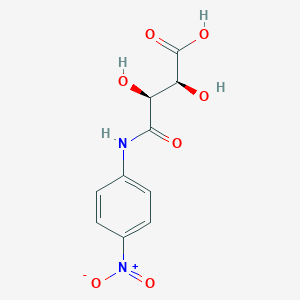
1-(2-methyl-5-nitrophenyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrrole derivative. Pyrroles are five-membered aromatic heterocycles with one nitrogen atom. The 2-methyl-5-nitrophenyl group attached to the pyrrole ring suggests that this compound may have interesting chemical properties due to the electron-donating methyl group and the electron-withdrawing nitro group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or another similar method, followed by the addition of the 2-methyl-5-nitrophenyl group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, which is aromatic and thus contributes to the compound’s stability. The 2-methyl-5-nitrophenyl group would add additional complexity to the molecule’s structure .Chemical Reactions Analysis
As a pyrrole derivative, this compound would likely participate in electrophilic substitution reactions. The presence of the nitro group might make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, pyrrole derivatives are relatively stable due to the aromaticity of the pyrrole ring. The presence of the nitro group might make the compound more polar .Aplicaciones Científicas De Investigación
Antibacterial Activity
One of the prominent applications of 1-(2-methyl-5-nitrophenyl)-1H-pyrrole derivatives is in the field of antibacterial research. Derivatives such as 1-(2-Methyl-5-nitrophenyl)-5-oxo-N-(3-sulfamoylphenyl)pyrrolidine-3-carboxamide have shown excellent antibacterial properties. They have been tested against various bacterial strains like S. aureus, L. monocytogenes, E. coli, and P. aeruginosa, demonstrating minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of 7.8 and 15.6 µg/mL, respectively .
Drug Discovery
The compound’s derivatives are significant in drug discovery, particularly due to their presence in heterocycles, which are common structural units in marketed drugs. The ability of these derivatives to exhibit substituents around a core scaffold in defined three-dimensional representations makes them valuable in mimicking natural products like nucleic acids, amino acids, and vitamins .
Polymer Chemistry
In polymer chemistry, the derivatives of 1-(2-methyl-5-nitrophenyl)-1H-pyrrole can be used in the synthesis of polyurethane foams. The presence of a nitro group and the potential for further functionalization make these compounds suitable for creating polymers with specific properties, such as increased thermal stability or altered mechanical strength .
Organic Synthesis
This compound is also used in organic synthesis, particularly in reactions at the benzylic position. It can undergo free radical bromination, nucleophilic substitution, and oxidation, which are fundamental reactions in creating complex organic molecules .
Mecanismo De Acción
Target of Action
It’s known that similar compounds have demonstrated antibacterial activity .
Mode of Action
It’s known that similar compounds interact with bacterial cells, leading to their inhibition .
Biochemical Pathways
It’s known that similar compounds have demonstrated antibacterial activity, suggesting they may interfere with essential bacterial processes .
Result of Action
The 1-(2-Methyl-5-nitrophenyl)-5-oxo-N-(3-sulfamoylphenyl)pyrrolidine-3-carboxamide and its 4-sulfamoylphenyl analogue have demonstrated excellent antibacterial activity with MIC and MBC values of 7.8 and 15.6 µg/mL, respectively, against P. aeruginosa and L. monocytogenes . This suggests that 1-(2-methyl-5-nitrophenyl)-1H-pyrrole may have similar effects.
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-methyl-5-nitrophenyl)pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-9-4-5-10(13(14)15)8-11(9)12-6-2-3-7-12/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBOAUNBXJQBMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538039 |
Source


|
| Record name | 1-(2-Methyl-5-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94009-16-2 |
Source


|
| Record name | 1-(2-Methyl-5-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40538039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,4-Dichlorophenyl)methoxy]aniline](/img/structure/B1314381.png)








![N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine](/img/structure/B1314404.png)


![Ethyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1314407.png)
